Glycotaurocholic acid Glycotaurocholic acid
Brand Name: Vulcanchem
CAS No.: 26198-66-3
VCID: VC1628459
InChI: InChI=1S/C28H48N2O8S/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38)/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1
SMILES: CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Molecular Formula: C28H48N2O8S
Molecular Weight: 572.8 g/mol

Glycotaurocholic acid

CAS No.: 26198-66-3

Cat. No.: VC1628459

Molecular Formula: C28H48N2O8S

Molecular Weight: 572.8 g/mol

* For research use only. Not for human or veterinary use.

Glycotaurocholic acid - 26198-66-3

Specification

CAS No. 26198-66-3
Molecular Formula C28H48N2O8S
Molecular Weight 572.8 g/mol
IUPAC Name 2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonic acid
Standard InChI InChI=1S/C28H48N2O8S/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38)/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1
Standard InChI Key URJQSMIFSMHWSP-VVHBOOHCSA-N
Isomeric SMILES C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
SMILES CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Canonical SMILES CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Introduction

Chemical Structure and Properties

Structural Characteristics

Taurocholic acid is a conjugate of cholic acid with taurine, appearing as a deliquescent yellowish crystalline bile acid . Its sodium salt constitutes a major component of bile in carnivorous animals . Glycocholic acid, conversely, is formed by the conjugation of cholic acid with glycine . Both compounds belong to the family of primary bile acids derived from cholesterol .

Physical and Chemical Properties

Taurocholic acid exists primarily as a sodium salt in mammalian bile and plays a crucial role in the emulsification of fats . Like other bile acids, both GCA and TCA function as physiological detergents that facilitate excretion, absorption, and transport of fats and sterols in the intestine and liver . At physiological pH, these compounds exist as anions, necessitating carrier-mediated transport across biological membranes .

Biological Functions and Metabolism

Role in Digestion

Both glycocholic acid and taurocholic acid are critical components of the bile acid pool responsible for the solubilization and absorption of dietary lipids and fat-soluble vitamins . Their detergent properties are essential for breaking down large fat globules into smaller droplets, increasing the surface area available for pancreatic lipase action .

Enterohepatic Circulation

These bile acids participate in the enterohepatic circuit, recirculating through the liver, bile ducts, small intestine, and portal vein . This efficient recycling system conserves bile acids and maintains their concentrations within physiological ranges, preventing potential toxic effects from accumulation .

Signaling Functions

Beyond their mechanical roles in digestion, both glycocholic acid and taurocholic acid function as signaling molecules. Research has identified their interaction with specific receptors, particularly the farnesoid X receptor (FXR), which regulates bile acid synthesis, transport, and metabolism .

Analytical Detection and Quantification

Identification Methods

High-resolution mass spectrometry has been employed to identify and quantify these bile acids in biological samples . The following table summarizes mass spectrometry data for taurocholic and glycocholic acids:

No.RT (min)Molecular FormulaMWError (ppm)Identified CompoundFragment Ion
18.797C₂₆H₄₅NO₇S515.291135.3Taurocholic acid514.2844[M-H]⁻
210.504C₂₆H₄₃NO₆465.308492.7Glycocholic acid464.3030[M-H]⁻, 446.2935[M-H-H₂O]⁻, 420.3130[M-H-CO₂]⁻, 402.3013[M-H-H₂CO₃]⁻

Biomarker Applications

Research has identified unique composition ratios of glycocholic acid and related bile acids in various pathological conditions. In cholangiocarcinoma patients, the average composition ratio of glycocholic acid (35.6%) is significantly higher than in other patient groups, while taurochenodeoxycholic acid (13.8%) is significantly lower .

Pathophysiological Implications

Cancer Associations

Studies have found that prediagnostic concentrations of circulating taurocholic acid, along with six other bile acids, were statistically significantly associated with increased colon cancer risk . Additionally, glycocholic acid and taurochenodeoxycholic acid have been identified as specific biomarkers for cholangiocarcinoma, potentially aiding in the differential diagnosis from benign biliary disease or pancreatic cancer .

Anti-inflammatory Properties

Recent research has identified both taurocholic acid and glycocholic acid as naturally derived anti-inflammatory agents with high efficacy and safety profiles . Both compounds significantly inhibit lipopolysaccharide-induced macrophage recruitment and the secretion of proinflammatory cytokines/chemokines in both in vivo and in vitro models .

Receptor-Mediated Effects

The anti-inflammatory effects of taurocholic acid and glycocholic acid appear to be mediated through increased expression of the farnesoid X receptor (FXR) at both mRNA and protein levels . Treatment with either bile acid significantly increases the transcriptional level of FXR compared to controls, with corresponding increases in downstream factors including short heterodimer partner (SHP), ATP-Binding Cassette Transporters G1 (ABCG1), and apolipoprotein A1 (ApoA1) .

Therapeutic Applications

Medical Uses

Taurocholic acid is administered as a cholagogue and choleretic (a bile purging agent) . The therapeutic potential of both taurocholic acid and glycocholic acid extends to their anti-inflammatory properties, suggesting possible applications in inflammatory conditions .

Research Findings in Inflammatory Conditions

The following table summarizes the effects of taurocholic acid and glycocholic acid on inflammatory marker expression in comparison to dexamethasone (DEX):

CompoundIL-6 InhibitionTNF-α InhibitionCCL-2 InhibitionFXR Expression
Taurocholic acid (TCA)SignificantSignificantSignificantGreatly increased
Glycocholic acid (GCA)SignificantSignificantSignificantGreatly increased
Dexamethasone (DEX)SignificantSignificantSignificantNo impact

While beneficial at physiological concentrations, bile acids possess potent toxic properties, particularly membrane disruption . Therefore, multiple mechanisms exist to limit their accumulation in blood and tissues . The median lethal dose (LD50) of taurocholic acid in newborn rats is 380 mg/kg, providing a reference point for its toxicity profile .

Pathological Implications

Elevated levels of bile acids, including taurocholic acid, have been observed in certain pathological conditions. For instance, taurocholic acid is one of the main components of urinary nonsulfated bile acids in biliary atresia .

Analytical Challenges and Future Research Directions

Standardization of Terminology

The scientific literature would benefit from standardized terminology regarding conjugated bile acids to prevent confusion between compounds and ensure consistency in reporting research findings.

Biomarker Validation

Further validation of glycocholic acid and taurocholic acid as biomarkers for various cancers and inflammatory conditions would enhance their clinical utility .

Therapeutic Development

The identification of taurocholic acid and glycocholic acid as anti-inflammatory compounds suggests potential for therapeutic development, particularly as quality markers for medicinal mixtures like Calculus bovis and Babaodan .

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